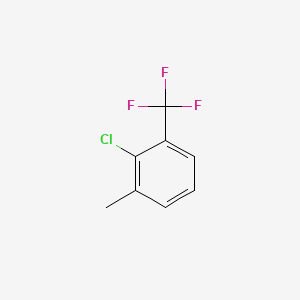

2-Chloro-3-methylbenzotrifluoride

描述

2-Chloro-3-methylbenzotrifluoride: is an organic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and a methyl group on the benzene ring. This compound is used in various chemical applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-3-methylbenzotrifluoride typically involves the chlorination of 3-methylbenzotrifluoride. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures . The reaction can be represented as follows:

C8H7F3+Cl2→C8H6ClF3+HCl

Industrial Production Methods:

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3-methylbenzotrifluoride and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is maintained at a controlled temperature to ensure optimal yield and purity of the product. The crude product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions:

-

Substitution Reactions: 2-Chloro-3-methylbenzotrifluoride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, the reaction with sodium hydroxide (NaOH) can produce 3-methylbenzotrifluoride-2-ol.

-

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Major Products:

Substitution: 3-Methylbenzotrifluoride-2-ol, 2-Amino-3-methylbenzotrifluoride.

Oxidation: 2-Chloro-3-methylbenzoic acid, 2-Chloro-3-methylbenzaldehyde.

科学研究应用

Scientific Research Applications

2-Chloro-3-methylbenzotrifluoride serves as an important intermediate in organic synthesis and various research applications:

- Organic Synthesis : The compound is utilized in the synthesis of other complex organic molecules. Its trifluoromethyl group enhances the reactivity of the aromatic ring, making it a valuable building block in organic chemistry.

- Catalysis : Research has shown that halogenated compounds like this compound can be used as catalysts in reactions such as electrophilic aromatic substitution, facilitating the introduction of various functional groups into aromatic systems .

Agrochemical Applications

The agrochemical industry significantly benefits from the use of this compound:

- Herbicide Development : This compound is employed as an intermediate in the synthesis of herbicides. It can be converted into various herbicidal formulations that target specific weeds while minimizing damage to crops .

- Pesticide Formulations : It is also used in the formulation of pesticides, contributing to the development of effective pest control agents that are essential for modern agriculture.

Pharmaceutical Applications

In the pharmaceutical sector, this compound's role is pivotal:

- Drug Synthesis : The compound is utilized as an intermediate in synthesizing pharmaceuticals, including antimicrobial agents and anticancer drugs. Its unique structure allows for modifications that lead to biologically active compounds .

Industrial Applications

Beyond research and agriculture, this compound finds utility in several industrial processes:

- Solvent Properties : Due to its chemical structure, this compound acts as a solvent for various reactions and formulations, particularly in coatings and cleaning products .

- Chemical Intermediate : It serves as a precursor for synthesizing other chemicals, enhancing its value across multiple industries.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Scientific Research | Organic synthesis and catalysis | Enhances reactivity in aromatic compounds |

| Agrochemicals | Herbicide and pesticide development | Key intermediate for targeted formulations |

| Pharmaceuticals | Drug synthesis | Used in antimicrobial and anticancer drugs |

| Industrial Processes | Solvent and chemical intermediate | Utilized in coatings and cleaning products |

Case Studies

-

Herbicide Development :

A study demonstrated the effectiveness of a herbicide synthesized using this compound as an intermediate. The resulting formulation showed high efficacy against specific weed species while maintaining crop safety. -

Pharmaceutical Research :

Research published in a peer-reviewed journal highlighted the use of this compound in synthesizing a new class of antimicrobial agents. The derivatives exhibited potent activity against resistant bacterial strains, showcasing the compound's potential in drug development.

作用机制

The mechanism of action of 2-Chloro-3-methylbenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing compounds with improved pharmacokinetic properties .

相似化合物的比较

- 2-Chloro-5-fluorobenzotrifluoride

- 3-Methylbenzotrifluoride

- 4-Chloro-3,5-dinitrobenzotrifluoride

Comparison:

2-Chloro-3-methylbenzotrifluoride is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to 2-Chloro-5-fluorobenzotrifluoride, it has different electronic effects due to the absence of the fluorine atom. Similarly, 3-Methylbenzotrifluoride lacks the chlorine atom, resulting in different chemical behavior. 4-Chloro-3,5-dinitrobenzotrifluoride, on the other hand, has additional nitro groups, making it more reactive in electrophilic substitution reactions .

生物活性

2-Chloro-3-methylbenzotrifluoride (CMTF) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pesticide development. This compound is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and a methyl group on the benzene ring. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Formula : C₈H₇ClF₃

- Molecular Weight : 202.59 g/mol

- Appearance : Colorless liquid

- Solubility : Insoluble in water but soluble in organic solvents

The biological activity of CMTF is primarily attributed to its structural components, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. The chlorine atom may also participate in halogen bonding, influencing the compound's reactivity and binding affinity to biological molecules.

Antimicrobial Activity

Recent studies have indicated that CMTF exhibits significant antimicrobial properties. For instance, it has been evaluated against several bacterial strains, showing potent inhibitory effects. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Table 1 summarizes the antimicrobial efficacy of CMTF against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | |

| Staphylococcus aureus | 6.25 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Insecticidal Activity

CMTF has also been investigated for its insecticidal properties, particularly against agricultural pests. Research indicates that it acts as a potent larvicide against Aedes aegypti, the mosquito vector for several viral diseases. The compound's mode of action involves neurotoxic effects leading to paralysis and death in larvae.

Case Study: Larvicidal Activity Against Aedes aegypti

A study conducted by researchers assessed the larvicidal activity of CMTF and found:

- LC50 (Lethal Concentration for 50% mortality) : 15 µg/mL

- LC90 (Lethal Concentration for 90% mortality) : 30 µg/mL

These results underscore the compound's potential as an effective alternative to conventional insecticides, which often face issues of resistance and toxicity to non-target organisms .

Toxicological Profile

While CMTF shows promising biological activities, understanding its toxicity is essential for safe application. Acute toxicity studies indicate that:

- Oral LD50 (Lethal Dose for 50% mortality) in rats is approximately 2000 mg/kg.

- No significant adverse effects were observed at lower doses, suggesting a favorable safety profile for potential agricultural use.

Safety Data Sheet Summary

CMTF is classified as harmful if inhaled or if it comes into contact with skin. Prolonged exposure may lead to irritation or more severe health impacts .

属性

IUPAC Name |

2-chloro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLAMXMEANIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507696 | |

| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-48-0 | |

| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。